8-Oxo-decanoic acid

Descripción general

Descripción

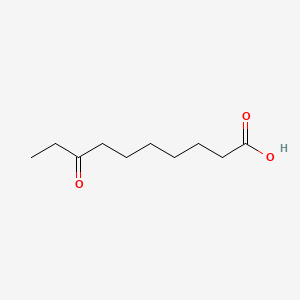

8-Oxo-decanoic acid, also known as 8-ODA, is a compound with the molecular formula C10H18O3 . It belongs to the class of organic compounds known as medium-chain keto acids and derivatives . These are keto acids with a 6 to 12 carbon atoms long side chain .

Molecular Structure Analysis

The InChI code for 8-Oxo-decanoic acid is1S/C10H18O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13) . This indicates the presence of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

8-Oxo-decanoic acid is a white solid . It is very hydrophobic, practically insoluble in water, and relatively neutral .Aplicaciones Científicas De Investigación

Biofuel Production

Decanoic acid has gained attention in biofuel research due to its potential for sustainable and environmentally friendly fuel production. As a medium-chain fatty acid, it can be used for the production of biodiesel, especially when derived from renewable resources .

Medical Research Glioblastoma Metabolism

A study utilizing gas chromatography-mass spectrometry (GC-MS) based metabolomics approach has explored the metabolic changes in U87MG glioblastoma cells after the addition of decanoic acids. This suggests a potential application in cancer metabolism research .

Chemical Synthesis

8-Oxo-decanoic acid is available for purchase as a chemical compound, which implies its use in various synthetic applications, such as the preparation of specialty chemicals or as an intermediate in chemical reactions .

Safety and Hazards

When handling 8-Oxo-decanoic acid, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or inhalation, immediate medical attention is necessary .

Mecanismo De Acción

Target of Action

8-Oxo-decanoic acid, also known as capric acid, is a medium-chain fatty acid that targets several proteins. These include furin, octanoyltransferase, 3-oxoacyl-[acyl-carrier-protein] synthase 1, peptostreptococcal albumin-binding protein, and putative uncharacterized protein tcp14 . These proteins play various roles in cellular metabolism and signaling.

Mode of Action

For instance, it may influence the activity of enzymes like octanoyltransferase and 3-oxoacyl-[acyl-carrier-protein] synthase 1, which are involved in fatty acid metabolism .

Biochemical Pathways

8-Oxo-decanoic acid is involved in several biochemical pathways. It influences the citric acid cycle, Warburg effect, glutamine/glutamate metabolism, and ketone body metabolism . For example, it stimulates fatty acid synthesis, particularly in the presence of decanoic acid .

Pharmacokinetics

As a medium-chain fatty acid, it is known to be very hydrophobic and practically insoluble in water . This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The action of 8-oxo-decanoic acid leads to various molecular and cellular effects. For instance, it can stimulate fatty acid synthesis, which can influence the energy metabolism of cells . It may also affect the function of target proteins, leading to changes in cellular signaling and metabolism .

Action Environment

The action of 8-oxo-decanoic acid can be influenced by various environmental factors. For instance, its hydrophobic nature means that it may be affected by the lipid composition of the cellular environment . .

Propiedades

IUPAC Name |

8-oxodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAILBXOLHAFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952472 | |

| Record name | 8-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3006-51-7 | |

| Record name | 8-Oxodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 8-oxo-decanoic acid in the activity of HC-toxin?

A1: 8-oxo-decanoic acid is a key structural component of HC-toxin, a cyclic tetrapeptide phytotoxin produced by the fungus Cochliobolus carbonum race 1. This toxin is crucial for the fungus's virulence in maize. [] Specifically, the 8-oxo group in 8-oxo-decanoic acid is involved in the formation of the cyclic structure of HC-toxin, which is essential for its biological activity. []

Q2: How do plants detoxify HC-toxin, and what is the role of 8-oxo-decanoic acid in this process?

A2: Maize plants resistant to Cochliobolus carbonum race 1 possess the Hm gene, which confers resistance to HC-toxin. [] These resistant plants detoxify HC-toxin by enzymatically reducing the 8-keto group of the 8-oxo-decanoic acid moiety to an 8-hydroxy group. [] This modification disrupts the structure and activity of HC-toxin, rendering it non-toxic. []

Q3: Are there any known structural analogs of 8-oxo-decanoic acid with altered biological activity in the context of HC-toxin?

A3: While the provided research doesn't directly explore structural analogs of 8-oxo-decanoic acid, it highlights that modifying the 8-keto group to an 8-hydroxy group through enzymatic reduction significantly reduces HC-toxin's toxicity. [] This suggests that the 8-keto group is crucial for the toxin's activity and that structural modifications at this position can significantly impact its function. Further research is needed to explore other potential structural analogs and their effects on HC-toxin activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

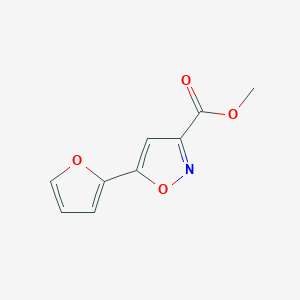

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)